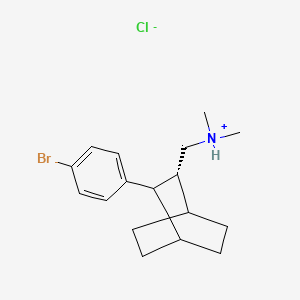![molecular formula C46H34F6NiO6P2S2+2 B13783948 [1-(2-Diphenylphosphaniumylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphanium;nickel(2+);trifluoromethanesulfonate](/img/structure/B13783948.png)
[1-(2-Diphenylphosphaniumylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphanium;nickel(2+);trifluoromethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(2-Diphenylphosphaniumylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphanium;nickel(2+);trifluoromethanesulfonate is a complex organometallic compound It features a nickel(2+) ion coordinated with two phosphonium ligands and a trifluoromethanesulfonate counterion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Diphenylphosphaniumylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphanium;nickel(2+);trifluoromethanesulfonate typically involves the reaction of nickel(II) salts with phosphonium ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. Common solvents used include dichloromethane or toluene, and the reaction temperature is maintained between 25-50°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial to achieving high purity and yield.
化学反応の分析
Types of Reactions
[1-(2-Diphenylphosphaniumylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphanium;nickel(2+);trifluoromethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species, often using reducing agents like sodium borohydride.
Substitution: Ligand exchange reactions where the phosphonium ligands can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel(III) complexes, while reduction could produce nickel(0) species.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes. Its unique structure allows for efficient electron transfer and activation of substrates.
Biology
While its direct applications in biology are limited, derivatives of this compound are being explored for their potential in bioinorganic chemistry, particularly in the design of metal-based drugs and imaging agents.
Medicine
Research is ongoing to explore the potential of this compound in medicinal chemistry, particularly in the development of novel therapeutic agents that target specific molecular pathways.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including conductive polymers and nanomaterials. Its catalytic properties are leveraged to enhance the efficiency of chemical manufacturing processes.
作用機序
The mechanism of action of [1-(2-Diphenylphosphaniumylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphanium;nickel(2+);trifluoromethanesulfonate involves coordination of the nickel ion with the phosphonium ligands, facilitating electron transfer and activation of substrates. The trifluoromethanesulfonate counterion helps stabilize the complex and enhance its solubility in various solvents. The molecular targets and pathways involved depend on the specific application, such as catalysis or material synthesis.
類似化合物との比較
Similar Compounds
Nickel(II) acetylacetonate: Another nickel-based compound used in catalysis.
Nickel(II) chloride: Commonly used in organic synthesis and as a precursor to other nickel compounds.
Nickel(II) sulfate: Used in electroplating and as a catalyst in various chemical reactions.
Uniqueness
What sets [1-(2-Diphenylphosphaniumylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphanium;nickel(2+);trifluoromethanesulfonate apart is its unique structure, which allows for efficient electron transfer and activation of substrates. This makes it particularly valuable in catalysis and materials science applications, where such properties are crucial for enhancing reaction efficiency and product yield.
特性
分子式 |
C46H34F6NiO6P2S2+2 |
|---|---|
分子量 |
981.5 g/mol |
IUPAC名 |
[1-(2-diphenylphosphaniumylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphanium;nickel(2+);trifluoromethanesulfonate |
InChI |
InChI=1S/C44H32P2.2CHF3O3S.Ni/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;2*2-1(3,4)8(5,6)7;/h1-32H;2*(H,5,6,7);/q;;;+2 |
InChIキー |
OTEZGZXMIAVCGE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)[PH+](C7=CC=CC=C7)C8=CC=CC=C8.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Ni+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


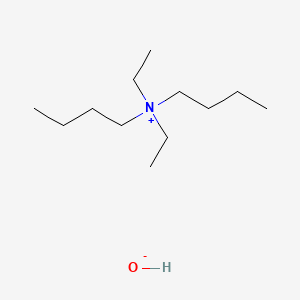
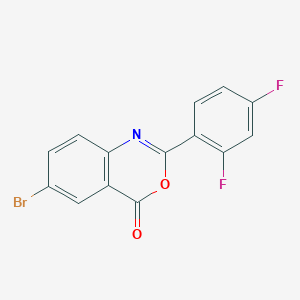
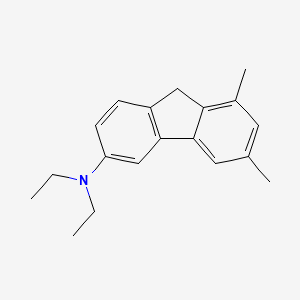
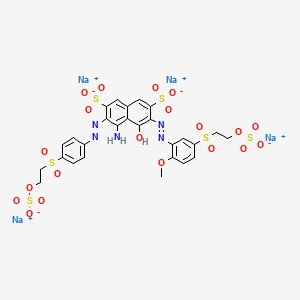
![3-[4-[(Trifluoromethyl)thio]phenyl]-2-propenoic acid ethyl ester](/img/structure/B13783900.png)


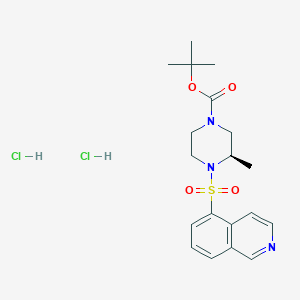
![1-Chloro-4-[3-chloro-1-(1-methylethoxy)propyl]benzene](/img/structure/B13783930.png)
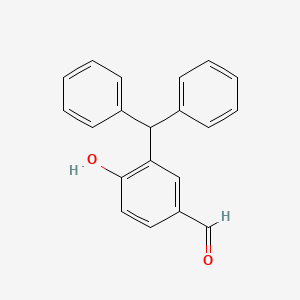
![Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-(diethylamino)-4-[(phenylmethyl)amino]-](/img/structure/B13783936.png)
![2-ethenyl-7-[(E)-2-[5-(2-ethylhexoxy)-2-methoxyphenyl]ethenyl]-9,9-dioctylfluorene](/img/structure/B13783941.png)
